

A Comprehensive Technical Guide to 6-Bromo-2-naphthol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 6-Bromo-2-naphthol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **6-Bromo-2-naphthol**, a key intermediate in organic synthesis with significant applications in the pharmaceutical and materials science industries. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its chemical reactivity.

Physicochemical Properties

6-Bromo-2-naphthol is a brominated derivative of 2-naphthol, presenting as a white to off-white or slightly beige crystalline powder.^{[1][2][3]} Its core structure consists of a naphthalene ring system with a hydroxyl group at the 2-position and a bromine atom at the 6-position.^[4] This substitution pattern significantly influences its chemical reactivity and physical properties.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of **6-Bromo-2-naphthol**.

Identifier	Value	Reference
IUPAC Name	6-bromonaphthalen-2-ol	[5]
CAS Number	15231-91-1	[6]
Molecular Formula	C ₁₀ H ₇ BrO	[6]
Molecular Weight	223.07 g/mol	[6]
Appearance	White to cream to pink to pale brown or grey powder	[1][7]

Property	Value	Reference
Melting Point	122-132 °C	[2][7][8]
Boiling Point	353.8 °C at 760 mmHg	[1][6]
200-205 °C at 20 mmHg	[9]	
Density	1.614 g/cm ³	[1]
Flash Point	167.8 °C	[1][6]
Vapor Pressure	1.71 x 10 ⁻⁵ mmHg at 25°C	[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, benzene, and other organic solvents.	[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Bromo-2-naphthol**.

Technique	Key Features
^1H NMR	Spectra available for review. [10] [11]
^{13}C NMR	Spectra available for review. [5]
Infrared (IR)	Spectra available for review. [5] [12] [13]
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing characteristic fragmentation patterns. [5] [14]

Experimental Protocols

Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

This protocol is adapted from established organic synthesis procedures.[\[9\]](#)[\[15\]](#) It involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by a reduction step.

Materials:

- 2-Naphthol
- Glacial Acetic Acid
- Bromine
- Mossy Tin
- Deionized Water

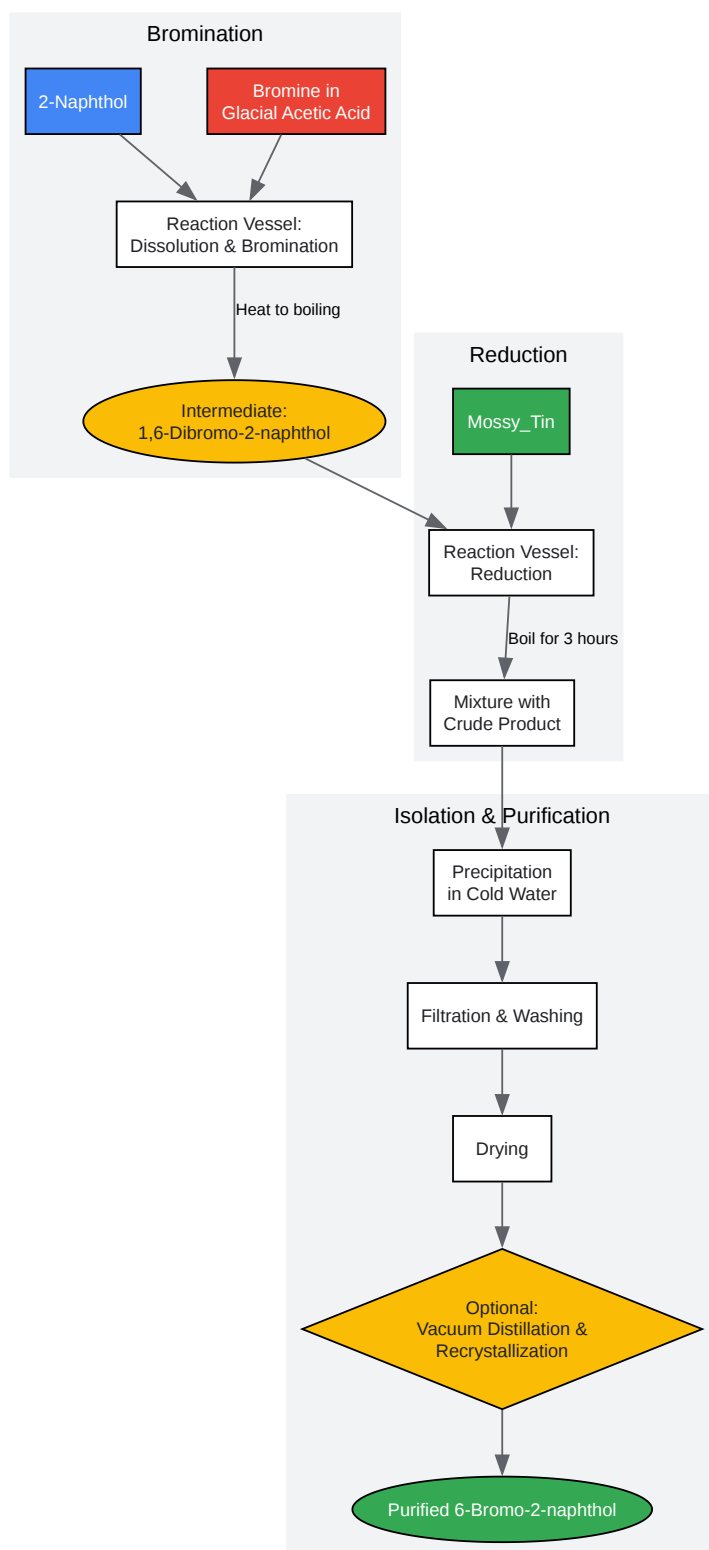
Procedure:

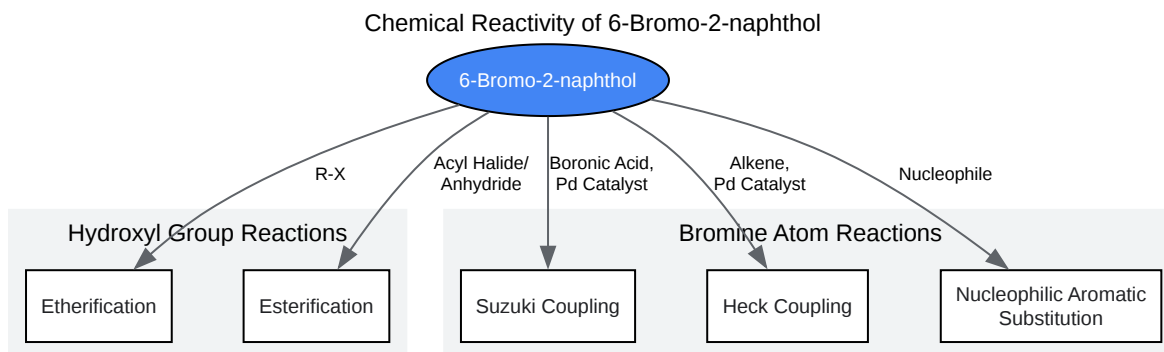
- Bromination:
 - In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.[\[9\]](#)
 - Slowly add a solution of 2 moles of bromine in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.[\[9\]](#)

[15]

- After the addition is complete, add water and heat the mixture to boiling to ensure the bromination reaction goes to completion.[9][15]
- Reduction:
 - Cool the mixture to 100°C and add mossy tin in portions. The reaction can be vigorous.[9]
 - After all the tin has been added, boil the mixture for approximately 3 hours.[9]
 - Cool the reaction mixture and filter to remove tin salts.[15]
- Isolation and Purification:
 - Pour the filtrate into cold water to precipitate the crude **6-Bromo-2-naphthol**. [9][15]
 - Collect the precipitate by filtration and wash with cold water.[9]
 - Dry the crude product. For higher purity, the product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[9][15]

Synthesis Workflow for 6-Bromo-2-naphthol





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Bromo-2-naphthol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032079#what-are-the-physical-and-chemical-properties-of-6-bromo-2-naphthol]

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